Characterization and Synthetic Utility of N-(9-Fluorenylmethoxycarbonyl)diethylamine
Characterization and Synthetic Utility of N-(9-Fluorenylmethoxycarbonyl)diethylamine
Executive Summary
This technical guide details the structural characteristics, synthesis, and application of N-(9-Fluorenylmethoxycarbonyl)diethylamine (Fmoc-diethylamine). While often overshadowed by Fmoc-amino acids in solid-phase peptide synthesis (SPPS), this derivative serves two critical roles in modern organic chemistry: as a stable model carbamate for kinetic studies of Fmoc cleavage and as a reference standard for monitoring deprotection efficiency.
We also address the structural divergence between the Fmoc-protected amine (the carbamate) and the dibenzofulvene-diethylamine adduct (the deprotection byproduct), a common point of confusion in chromatographic analysis.
Physicochemical Profile
The "Fmoc-diethylamine derivative" generally refers to the carbamate formed by protecting diethylamine with the Fmoc group. Below are the precise structural and physical parameters.
Table 1: Structural Specifications of Fmoc-Diethylamine
| Parameter | Specification |
| IUPAC Name | 9-Fluorenylmethyl diethylcarbamate |
| Common Name | Fmoc-diethylamine; Fmoc-NEt₂ |
| CAS Number | 149340-69-6 (Generic Fmoc-amines class reference) |
| Molecular Formula | C₁₉H₂₁NO₂ |
| Molecular Weight | 295.38 g/mol |
| Exact Mass | 295.1572 Da |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in water |
| Melting Point | 85–88 °C (Dependent on crystallization solvent) |
Structural Logic
The molecule consists of the lipophilic fluorenyl ring system linked via a methoxycarbonyl (carbamate) bridge to a diethylamine tail.
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Fluorenyl Ring: Provides UV chromophore (absorbance at ~265 nm and ~301 nm) and base-lability.
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Carbamate Linker (-O-CO-N-): The site of cleavage. The lone pair on the nitrogen is delocalized into the carbonyl, reducing nucleophilicity compared to the free amine.
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Diethyl Group: Adds steric bulk and solubility in organic solvents, mimicking the N-terminus of a peptide chain without side-chain complications.
Synthetic Protocols
Synthesis of Fmoc-Diethylamine (Carbamate)
This protocol yields high-purity Fmoc-diethylamine for use as a retention time standard in HPLC.
Reagents:
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9-Fluorenylmethyl chloroformate (Fmoc-Cl)
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Sodium bicarbonate (NaHCO₃)
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Dichloromethane (DCM) / Water
Step-by-Step Methodology:
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Preparation: Dissolve Diethylamine (10 mmol, 1.03 mL) in 20 mL of DCM.
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Base Addition: Add 20 mL of saturated aqueous NaHCO₃. The biphasic system acts as a buffer to neutralize HCl generated during the reaction.
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Acylation: Cool the mixture to 0°C. Slowly add Fmoc-Cl (10 mmol, 2.58 g) dissolved in 10 mL DCM dropwise over 15 minutes.
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Causality: Slow addition prevents the formation of the symmetrical anhydride or di-Fmoc species, although less likely with secondary amines.
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Reaction: Stir vigorously at room temperature for 2 hours.
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Workup (Self-Validating Step):
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Separate the organic layer.[3]
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Wash with 1M HCl (2 x 20 mL). Crucial: This removes any unreacted diethylamine. If the amine remains, it will self-deprotect the product upon concentration.
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Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
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Purification: Recrystallize from Hexane/Ethyl Acetate (4:1) to yield white crystals.
Visualization of Synthesis Pathway
Figure 1: Synthetic route for Fmoc-diethylamine showing critical acid wash step to prevent auto-deprotection.
The "Derivative" Confusion: Carbamate vs. Adduct
In the context of peptide synthesis, "Fmoc-diethylamine" is often confused with the byproduct formed when diethylamine is used as a deprotection reagent. It is vital to distinguish these two species, as they have different molecular weights and HPLC retention times.
The Deprotection Mechanism
When Diethylamine is used to remove an Fmoc group (an alternative to Piperidine), it abstracts the acidic proton from the fluorene ring (C9 position). This triggers
Comparative Analysis
| Feature | Fmoc-Diethylamine (Protected) | DBF-Diethylamine (Adduct) |
| Chemical Role | Reactant / Reference Standard | Byproduct / Scavenged Species |
| Structure | Carbamate (Contains Oxygen) | Tertiary Amine (No Oxygen) |
| IUPAC Name | 9-Fluorenylmethyl diethylcarbamate | N,N-diethyl-1-(9H-fluoren-9-yl)methanamine |
| Formula | C₁₉H₂₁NO₂ | C₁₈H₂₁N |
| Molecular Weight | 295.38 g/mol | 251.37 g/mol |
| UV Spectrum | Typical Fmoc (265, 290, 301 nm) | Shifted (Fulvene character lost) |
Visualization of Deprotection & Adduct Formation
Figure 2: Mechanism of Fmoc removal by diethylamine, resulting in the formation of the DBF-diethylamine adduct (MW 251.37).
Analytical Methods (HPLC/MS)
For researchers validating the synthesis or monitoring deprotection:
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HPLC Conditions:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
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Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
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Gradient: 50% B to 100% B over 20 minutes.
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Detection: 254 nm (Fluorene) and 214 nm (Amide/Carbamate).
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Mass Spectrometry Interpretation:
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Target: Fmoc-Diethylamine (Carbamate)
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Expected [M+H]⁺: 296.4 m/z
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Expected [M+Na]⁺: 318.4 m/z
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Target: DBF-Diethylamine (Adduct)
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Expected [M+H]⁺: 252.4 m/z
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Note: The loss of 44 Da (CO₂) usually distinguishes the adduct from the carbamate in fragmentation patterns, but here the adduct is chemically distinct (missing the carbonyl oxygen entirely).
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References
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Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4][6][7] International Journal of Peptide and Protein Research.
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Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
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Luna, O., et al. (2016). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation.[1][2] ACS Omega.
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PubChem Compound Summary. (2024). Diethylamine.[7][8][9][10][11][12] National Center for Biotechnology Information.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
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- 3. US20100184952A1 - Method for selective removal of dibenzofulvene derivative - Google Patents [patents.google.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
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